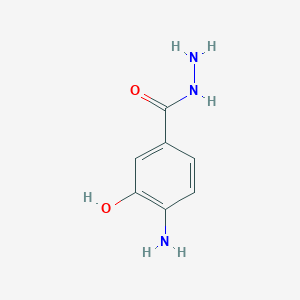
4-Amino-3-hydroxybenzohydrazide
説明
4-Amino-3-hydroxybenzohydrazide is an organic compound with the molecular formula C₇H₉N₃O₂. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a hydroxyl group, and a hydrazide functional group attached to a benzene ring.
作用機序
Target of Action
This compound is a derivative of hydrazide, which is known to have various biological activities . .
Mode of Action
The mode of action of 4-Amino-3-hydroxybenzohydrazide is not explicitly documented. As a derivative of hydrazide, it may interact with its targets through the formation of hydrogen bonds and other non-covalent interactions. The presence of the amino and hydroxy groups could potentially enhance the compound’s reactivity and binding affinity .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-established. Given its structural similarity to other hydrazides, it might be involved in various biochemical processes. The exact pathways and their downstream effects are subject to further investigation .
Pharmacokinetics
Its bioavailability, as well as its absorption, distribution, metabolism, and excretion profiles, would need to be determined through experimental studies .
生化学分析
Biochemical Properties
4-Amino-3-hydroxybenzohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with laccase, a copper-containing enzyme. Studies have shown that this compound acts as an inhibitor of laccase, preventing or reducing the activity of plant pathogens that produce this enzyme . Additionally, it has been observed to interact with 4-hydroxybenzoate 3-hydroxylase, an enzyme involved in the production of 4-amino-3-hydroxybenzoic acid from glucose .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in Corynebacterium glutamicum, the compound has been used to produce 4-amino-3-hydroxybenzoic acid, which is a precursor for polybenzoxazole polymers . This production process involves the heterologous expression of 4-hydroxybenzoate 3-hydroxylase, which catalyzes the 3-hydroxylation of 4-aminobenzoic acid .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound inhibits laccase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, the production of 4-amino-3-hydroxybenzoic acid from glucose in Corynebacterium glutamicum involves the catalytic activity of 4-hydroxybenzoate 3-hydroxylase, which is enhanced by site-directed mutagenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the production of 4-amino-3-hydroxybenzoic acid from glucose using genetically engineered Corynebacterium glutamicum strains can be sustained over time, with the highest concentration detected in strains expressing specific mutants of 4-hydroxybenzoate 3-hydroxylase . Long-term effects on cellular function have also been observed, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits micromolar activity as an inhibitor of laccase, with varying degrees of inhibition observed at different concentrations . Additionally, the compound’s anti-inflammatory activity has been demonstrated in animal models, with significant reduction in paw edema observed at specific doses . High doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the key pathways is the production of 4-amino-3-hydroxybenzoic acid from glucose in Corynebacterium glutamicum . This process involves the catalytic activity of 4-hydroxybenzoate 3-hydroxylase, which converts 4-aminobenzoic acid to 4-amino-3-hydroxybenzoic acid. The compound also interacts with other enzymes and cofactors, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In Corynebacterium glutamicum, the compound is transported and distributed within the cell to facilitate the production of 4-amino-3-hydroxybenzoic acid . The localization and accumulation of the compound are influenced by its interactions with transporters and binding proteins, which play a crucial role in its biochemical activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, in Corynebacterium glutamicum, the compound is localized in the cytoplasm, where it interacts with 4-hydroxybenzoate 3-hydroxylase to produce 4-amino-3-hydroxybenzoic acid . Targeting signals and post-translational modifications may also influence the compound’s subcellular localization.
準備方法
Synthetic Routes and Reaction Conditions: 4-Amino-3-hydroxybenzohydrazide can be synthesized through the reaction of 4-amino-3-hydroxybenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Amino-3-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Amino-3-hydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
- 4-Amino-2-hydroxybenzohydrazide
- 3-Amino-4-hydroxybenzohydrazide
- 4-Hydroxybenzohydrazide
Comparison: 4-Amino-3-hydroxybenzohydrazide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
特性
IUPAC Name |
4-amino-3-hydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-5-2-1-4(3-6(5)11)7(12)10-9/h1-3,11H,8-9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYCRMNZAKLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625567 | |
| Record name | 4-Amino-3-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7450-56-8 | |
| Record name | 4-Amino-3-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















